LY2811376

Overview

Description

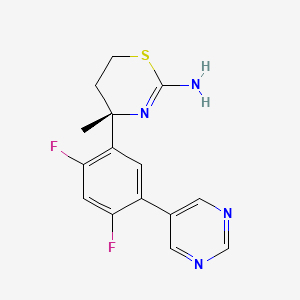

LY-2811376 is a small molecule that acts as a non-peptidic inhibitor of beta-secretase 1 (BACE1). This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. LY-2811376 is known for its ability to decrease the secretion of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Mechanism of Action

Target of Action

LY2811376, also known as (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, primarily targets the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) . BACE1 is a key enzyme that initiates the generation of amyloid-β peptide (Aβ), which is critical for Alzheimer’s disease (AD) pathogenesis .

Mode of Action

This compound acts as a potent inhibitor of BACE1 . It binds to the active site of BACE1 and forms an optimal H-bonds network with the catalytic aspartates . This interaction inhibits the cleavage of the amyloid precursor protein (APP) by BACE1, thereby reducing the production of Aβ .

Biochemical Pathways

The inhibition of BACE1 by this compound affects the amyloidogenic pathway of APP processing . Normally, APP is cleaved by BACE1 and γ-secretase in a sequential manner to generate Aβ. By inhibiting BACE1, this compound prevents the initial cleavage of APP, leading to a decrease in Aβ production . This results in a reduction of Aβ plaques, which are a characteristic feature of AD .

Pharmacokinetics

It is rapidly cleared in mice, resulting in overall low sustained exposure profiles at orally administered pharmacological doses . The compound has been tested in humans at doses that were safe and well tolerated, with prominent and long-lasting Aβ reductions in cerebrospinal fluid (CSF) measured after oral dosing of 30 or 90 mg of this compound .

Result of Action

The primary result of this compound’s action is a robust reduction of Aβ in the central nervous system . This is achieved through the inhibition of BACE1, leading to decreased production of Aβ from APP . The reduction of Aβ levels could potentially slow down the progression of AD, as Aβ plaques are believed to play a key role in the neurodegenerative process of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the compound’s efficacy and stability could potentially be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

LY2811376 interacts with the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme involved in the production of β-amyloid (Aβ) peptide . This interaction results in the inhibition of BACE1, leading to a decrease in Aβ secretion . The compound has an IC50 value of 239 nM-249 nM .

Cellular Effects

In cellular studies, this compound has shown to induce dose-dependent changes in cerebrospinal fluid (CSF) Aβ1-34, Aβ5-40, and Aβ5-X . Aβ5-40 and Aβ5-X increased dose-dependently, while Aβ1-34 dose-dependently decreased . This indicates that this compound can influence cell function by altering the levels of these peptides.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of BACE1, which cleaves the amyloid precursor protein (APP) in the first step of Aβ peptide production . By inhibiting BACE1, this compound decreases the production of Aβ, a peptide implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to cause dose-dependent changes in Aβ peptides over time . These changes were observed in both in vitro and in vivo studies, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent reductions in Aβ as well as sAPPβ and C99, the proximal cleavage products of APP proteolysis by BACE1 . These reductions were significant and observed at doses of 10, 30, and 100 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with BACE1, an enzyme that plays a crucial role in the production of Aβ peptide . By inhibiting BACE1, this compound can affect the metabolic flux of Aβ production .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a BACE1 inhibitor, it is likely to be found in locations where BACE1 and APP interact, such as the endoplasmic reticulum and Golgi apparatus, where APP processing occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-2811376 involves multiple steps, starting with the preparation of the core structure, which includes a phenylpyrimidine moiety. The synthetic route typically involves the following steps:

Formation of the Phenylpyrimidine Core: The phenylpyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials such as substituted benzene and pyrimidine derivatives.

Functional Group Modifications: The core structure undergoes various functional group modifications to introduce the desired substituents, such as fluorine atoms and amine groups.

Cyclization and Final Modifications: The final steps involve cyclization reactions to form the thiazin-2-amine ring and further modifications to achieve the final structure of LY-2811376.

Industrial Production Methods

Industrial production of LY-2811376 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

LY-2811376 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazin-2-amine ring.

Reduction: Reduction reactions can occur at the nitrogen centers, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LY-2811376, which can be further studied for their biological activities .

Scientific Research Applications

LY-2811376 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of beta-secretase 1 and its effects on amyloid-beta peptide production.

Biology: Employed in cellular and molecular biology studies to investigate the role of beta-secretase 1 in neuronal signaling and amyloid precursor protein processing.

Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid-beta peptide levels.

Comparison with Similar Compounds

Similar Compounds

LY-2886721: Another BACE1 inhibitor with similar properties but different chemical structure.

MK-8931: A potent BACE1 inhibitor with a distinct mechanism of action.

AZD3293: A BACE1 inhibitor with comparable efficacy in reducing amyloid-beta peptide levels.

Uniqueness of LY-2811376

LY-2811376 is unique due to its non-peptidic nature, oral bioavailability, and high selectivity for beta-secretase 1 over other aspartic proteases. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for Alzheimer’s disease .

Properties

IUPAC Name |

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQMRGWYPNIERM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658051 | |

| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194044-20-6 | |

| Record name | LY-2811376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2811376 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2811376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

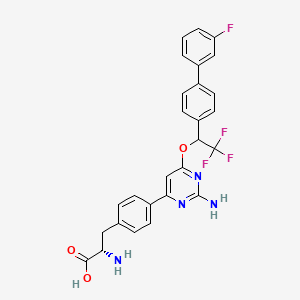

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)

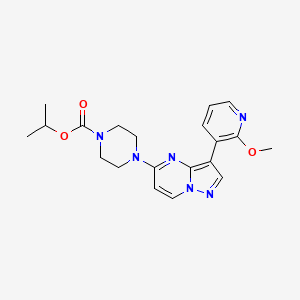

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

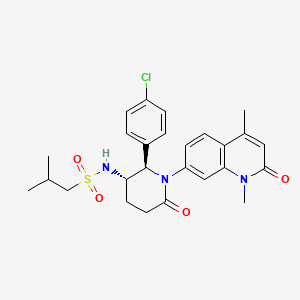

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)